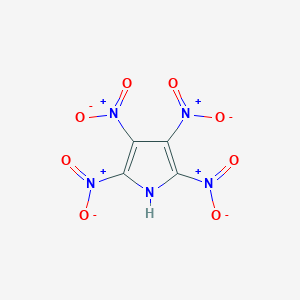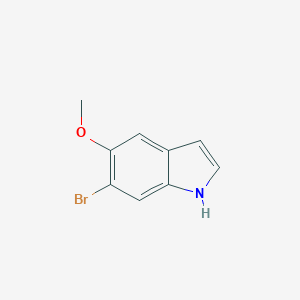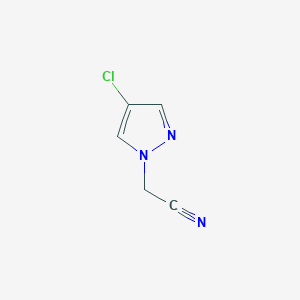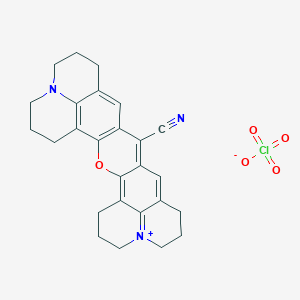
4-(Di-p-tolylamino)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds, such as benzyl alcohol, has been studied extensively. For instance, a novel strategy was developed for the selective hydrogenation of benzaldehyde under visible light illumination, which could enhance the selectivity toward benzyl alcohol in the hydrogenation of benzaldehyde . Another study reported the synthesis of Pd and PdCu nanoparticles in benzyl alcohol .Chemical Reactions Analysis
Alcohols, such as benzyl alcohol, undergo oxidation in the presence of an oxidizing agent to produce aldehydes and ketones . In situ high-pressure NMR kinetic studies of catalytic oxidations inside heterogeneous catalysts have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of alcohols are mainly due to the presence of a hydroxyl group. Alcohols generally have higher boiling points compared to other hydrocarbons of comparable molar mass. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of alcohol molecules .Safety and Hazards
Future Directions
Future research could focus on developing more efficient catalysts for the production of benzyl alcohol and similar compounds. The use of novel strategies such as photo-illuminated liquid phase hydrogenation could have a significant impact on the advancement of technology to obtain these compounds with high efficiencies .
properties
IUPAC Name |
[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-16-3-9-19(10-4-16)22(20-11-5-17(2)6-12-20)21-13-7-18(15-23)8-14-21/h3-14,23H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKFXASXHWYKSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Di-p-tolylamino)benzyl alcohol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B170712.png)
![8-Benzyl-4-(cyclohexylamino)-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B170715.png)




![[(1R,2S,3R,4R,5R)-3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B170736.png)




